4-bromo-N-quinolin-7-ylbenzamide
Description
4-Bromo-N-quinolin-7-ylbenzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the para-position and a quinolin-7-yl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and DNA-intercalating agents.
Properties
CAS No. |
300383-62-4 |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-N-quinolin-7-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-6-3-12(4-7-13)16(20)19-14-8-5-11-2-1-9-18-15(11)10-14/h1-10H,(H,19,20) |
InChI Key |
YBCZFMFZZNLLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N=C1 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Compound 59, with a cyanamido group, exhibits the highest activity score (6.878), highlighting the importance of polar substituents in enhancing target engagement.
- The hydroxymethyl group in compound 58 reduces activity (5.208 vs. 5.411 in compound 57), possibly due to increased hydrophilicity disrupting hydrophobic interactions .
- The aminoisoxazole substituent in compound 60 shows moderate activity (5.322), suggesting heterocyclic moieties may offer balanced physicochemical properties .
Implications for 4-Bromo-N-quinolin-7-ylbenzamide
- Quinoline Position: The 7-yl substitution could confer distinct spatial arrangements compared to 6-yl analogs, warranting further exploration in target selectivity.
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